



# Application Notes: Newborn Screening for Hemoglobin C Trait

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HBC      |           |
| Cat. No.:            | B2562957 | Get Quote |

## Introduction to Hemoglobin C Trait

Hemoglobin C (**HbC**) is an abnormal hemoglobin resulting from a point mutation in the HBB gene, which codes for the  $\beta$ -globin chain of the hemoglobin molecule.[1][2] This mutation leads to the substitution of glutamic acid with lysine at the 6th position of the  $\beta$ -globin chain.[1][3] Individuals who inherit one gene for **HbC** and one for normal hemoglobin A (HbA) are heterozygous and are said to have Hemoglobin C trait (HbAC).[4][5] Those with **HbC** trait are generally asymptomatic and have a normal life expectancy.[6][7] However, the identification of **HbC** trait is crucial for genetic counseling, as it can be passed on to offspring.[7][8] When coinherited with other hemoglobin variants, such as Hemoglobin S (HbS), it can result in clinically significant conditions like Hemoglobin SC disease (HbSC), a type of sickle cell disease.[9][10]

### Rationale for Newborn Screening

Newborn screening (NBS) is a public health initiative aimed at the early identification of infants with congenital disorders, allowing for timely intervention to prevent severe morbidity and mortality.[11][12] Screening for hemoglobinopathies, including **HbC** trait, is a standard component of NBS programs in many countries.[13][14] The primary goals for including **HbC** trait in screening panels are:

 Early Identification of Clinically Significant Genotypes: While HbC trait itself is benign, screening identifies newborns with potentially severe conditions like HbSC disease or HbC/ β-thalassemia. Early diagnosis of these conditions allows for the prompt initiation of



prophylactic treatments, parental education, and comprehensive medical care, which significantly reduces health complications.[13][15]

Informing Reproductive Decisions: Identifying a child with HbC trait informs the parents about their own carrier status.[16] This information is vital for genetic counseling regarding the risk of having a child with a hemoglobinopathy in future pregnancies.[7][8] For example, if one parent has HbC trait and the other has sickle cell trait (HbS trait), there is a 25% chance with each pregnancy of having a child with HbSC disease.[9][16]

## **Overview of Screening Technologies**

Initial screening for hemoglobinopathies is typically performed on dried blood spots (DBS) collected from a heel prick within the first few days of life.[17][18] The most common frontline laboratory methods are isoelectric focusing (IEF) and high-performance liquid chromatography (HPLC).[11][13][19] Capillary electrophoresis (CE) is also used as a high-resolution alternative. [19][20]

- Isoelectric Focusing (IEF): This high-resolution electrophoresis technique separates
  hemoglobin variants based on their isoelectric point (pl) in a pH gradient gel.[19][21] It allows
  for the clear differentiation of HbF, HbA, HbS, and HbC.[19]
- High-Performance Liquid Chromatography (HPLC): HPLC separates hemoglobin fractions
  based on their ionic interaction with a cation-exchange column.[13][22] It provides accurate
  quantification of different hemoglobin variants and generates a chromatogram with
  characteristic retention times for each hemoglobin type, including HbC.[20][22]
- Capillary Electrophoresis (CE): This automated technique separates hemoglobins based on their electrophoretic mobility in an alkaline buffer within a capillary.[23][24] It offers high resolution and rapid analysis, effectively separating **HbC** from other variants.[25][26]

A positive screening result is considered presumptive and requires confirmatory testing using a second, independent method or DNA analysis to establish a definitive diagnosis.[6][15][27]

# **Data Presentation**

# Table 1: Prevalence of Hemoglobin C Trait in Newborns



| Population/Region                            | Prevalence of Hemoglobin<br>C Trait (HbAC)       | Citation(s) |
|----------------------------------------------|--------------------------------------------------|-------------|
| Black or African American<br>(United States) | Approximately 1 in 40                            | [9]         |
| West Africa (e.g., Burkina<br>Faso, Ghana)   | Allele frequencies can be as high as 15-25%      | [10][28]    |
| Africa (Overall estimate for 2010)           | 672,117 newborns annually (IQR: 642,116-705,163) | [8][10]     |
| Caribbean, Latin America, Italy,<br>Greece   | Common                                           | [9]         |

**Table 2: Comparison of Newborn Screening Methods for Hemoglobinopathies** 



| Feature        | Isoelectric<br>Focusing (IEF)                                                                                   | High-Performance<br>Liquid<br>Chromatography<br>(HPLC)                 | Capillary<br>Electrophoresis<br>(CE)                                                     |
|----------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Principle      | Separation by isoelectric point (pl) in a pH gradient.[19]                                                      | Separation by ionic interaction with a cation-exchange column.[13][22] | Separation by electrophoretic mobility and electro- osmotic flow in a capillary.[20][23] |
| Throughput     | High (can analyze<br>many samples on a<br>single gel).[21]                                                      | High (automated systems).[13]                                          | High (fully automated systems).[26]                                                      |
| Resolution     | Very high, excellent<br>separation of common<br>variants.[19][21]                                               | Superior resolution and reproducibility.[13]                           | High resolution,<br>separates variants<br>with similar charges.<br>[23][24]              |
| Quantification | Semi-quantitative (densitometry can be used).[19]                                                               | Highly quantitative and precise.[20][22]                               | Quantitative and reproducible.[19]                                                       |
| Primary Use    | Widely used for primary screening.[13] [15]                                                                     | Widely used for both screening and confirmation.[13][22]               | Used for both screening and confirmation.[19][29]                                        |
| Limitations    | Interpretation requires experienced staff; post-translationally modified variants can complicate patterns. [19] | Cannot discriminate<br>between HbA2 and<br>HbE.[22]                    | Interpretation requires familiarity with electropherograms.                              |

**Table 3: Typical HPLC Retention Times for Common Hemoglobins** 



| Hemoglobin Variant | Typical Retention Time<br>Window (minutes) | Citation(s) |
|--------------------|--------------------------------------------|-------------|
| Hb F               | 0.98 – 1.2                                 | [22]        |
| Hb A               | 1.3 – 3.1                                  | [22]        |
| Hb A2              | 3.3 – 3.9                                  | [22]        |
| Hb S               | 4.3 – 4.7                                  | [22]        |
| Hb C               | 4.9 – 5.3                                  | [22]        |
| Hb D-Punjab        | 3.9 – 4.3                                  | [22]        |
| Hb E               | 3.3 – 3.9                                  | [22]        |

Note: Retention times are

instrument and method-

dependent and should be

established by each laboratory.

The values presented are

typical examples.

# **Experimental Protocols**

# Protocol 1: Sample Collection and Preparation (Dried Blood Spot)

This protocol describes the standard procedure for collecting and preparing newborn blood samples for hemoglobinopathy screening.

#### Materials:

- Sterile lancet with a tip appropriate for infant heel sticks
- 70% isopropyl alcohol swabs
- Sterile gauze pads
- FDA-approved filter paper collection card (e.g., Guthrie card)[17][18]



- Drying rack
- Protective gloves
- Biohazard transport envelope

#### Procedure:

- Patient Identification: Positively identify the infant and accurately complete all required information on the filter paper card.[18]
- Site Preparation: Warm the infant's heel to increase blood flow. Cleanse the puncture site with a 70% isopropyl alcohol swab and allow it to air dry completely.
- Blood Collection: Puncture the heel with the sterile lancet. Wipe away the first drop of blood with sterile gauze.[17]
- Spotting: Allow a large drop of blood to form. Gently touch the filter paper to the blood drop, allowing the blood to soak through and completely fill the pre-printed circle. Do not press the paper against the heel. Fill all required circles.[17]
- Drying: Air-dry the blood spots thoroughly for at least 4 hours in a horizontal position on a
  drying rack, away from direct sunlight and heat.[18] Do not stack or allow spots to touch
  other surfaces during drying.
- Preparation for Analysis: Once dry, a small disc is punched from the dried blood spot for elution.
- Elution: Place the punched disc into a microtiter plate well or microcentrifuge tube. Add an
  appropriate volume of a specialized elution buffer (reagents are often part of commercial IEF
  or HPLC kits).
- Incubation: Incubate the sample for a specified time (e.g., 10-60 minutes) at room temperature to allow the hemoglobins to elute from the filter paper into the buffer.[29] The resulting hemolysate is now ready for analysis by IEF or HPLC.



# Protocol 2: Isoelectric Focusing (IEF) for Hemoglobin Variant Analysis

This protocol provides a general methodology for IEF analysis of newborn hemolysates. Commercial kits with specific instructions are commonly used.[21][29]

#### Materials:

- · IEF electrophoresis unit and power supply
- Pre-cast thin-layer agarose IEF gels with a specific pH range (e.g., 6-8)[21]
- Hemolysate samples and controls (e.g., AFSC controls)
- · Applicator templates
- Anode and Cathode electrode wicks and solutions
- Fixative solution
- Staining and destaining solutions
- Densitometer (for quantification)

#### Procedure:

- Gel Preparation: Place the pre-cast IEF gel onto the cooling plate of the electrophoresis unit.
- Electrode and Applicator Placement: Soak the electrode wicks in their respective anode and cathode solutions and place them on the appropriate edges of the gel. Place the sample applicator template onto the gel surface.
- Sample Loading: Carefully pipette the eluted hemolysate samples and controls into the wells
  of the applicator template.
- Focusing: Place the lid on the electrophoresis unit and apply voltage according to the manufacturer's protocol. Focusing typically takes 60-90 minutes.[21] During this time,



hemoglobins migrate through the pH gradient until they reach their specific isoelectric point, where their net charge is zero, forming sharp bands.[19]

- Fixing and Staining: After focusing, remove the gel and immerse it in a fixative solution.
   Subsequently, stain the gel with a heme-specific stain to visualize the hemoglobin bands.[21]
   Destain as required.
- Interpretation: Analyze the band migration pattern. In newborns, the primary bands are HbF and HbA. For Hemoglobin C trait, a distinct band corresponding to HbC will be present, resulting in an "FAC" pattern.[6] The pattern is compared to known controls run on the same gel. The relative positions are key: HbA migrates between HbF and HbS, while HbC migrates cathodal to HbS.[29]

# Protocol 3: High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis

This protocol outlines the general steps for automated cation-exchange HPLC for hemoglobinopathy screening.[20]

#### Materials:

- Automated HPLC instrument with a cation-exchange analytical cartridge
- Mobile phase buffers (gradients of increasing ionic strength)[22]
- Wash solutions
- Hemolysate samples and calibrators/controls
- Autosampler vials

#### Procedure:

- System Preparation: Prime the HPLC system with the appropriate mobile phase buffers and perform system checks as recommended by the manufacturer.
- Sample Loading: Place the eluted hemolysate samples, calibrators, and controls into the autosampler tray.



- Chromatographic Run: Initiate the pre-programmed run. The autosampler injects a precise volume of the sample into the system.[22]
- Separation: The hemoglobins are adsorbed onto the cation-exchange column. A buffer gradient of increasing ionic strength is then pumped through the column, causing the different hemoglobins to elute at characteristic times based on their ionic interaction with the stationary phase.[13][22]
- Detection: As the separated fractions elute from the column, they pass through a flow cell detector that measures absorbance at 415 nm.[13]
- Data Analysis: The software generates a chromatogram (absorbance vs. retention time).
   Each hemoglobin variant has a specific retention time "window".[20] For a newborn with HbC trait, the chromatogram will show a large HbF peak, a smaller HbA peak, and a distinct peak in the HbC window (typically 4.9-5.3 minutes).[22] The software automatically integrates the peaks to provide a percentage of each hemoglobin fraction present.

## **Protocol 4: Confirmatory Testing Strategy**

An initial out-of-range screening result must be confirmed to provide a definitive diagnosis.

- Repeat Analysis: The first step is often to repeat the initial screening test (e.g., IEF or HPLC)
   on the same dried blood spot sample.[19]
- Second-Line Method: If the result is still abnormal, a second-line test using a different methodology is performed.[19] For example, if the primary screen was IEF, confirmation would be done by HPLC or CE, and vice versa. This helps to resolve any ambiguities from the initial test.[15]
- Recall for New Sample: A second blood sample is typically requested from the infant at a
  follow-up visit (e.g., before 2 months of age) for definitive testing.[7][15] This rules out
  specimen misidentification.[27]
- Parental Testing: Testing the biological parents can help confirm the infant's diagnosis and provides crucial information for genetic counseling.[6][7] For an infant with **HbC** trait (HbAC), at least one parent must carry the **HbC** gene.[16]



• DNA Analysis: In complex cases or for definitive characterization, molecular testing (DNA analysis) can be performed to identify the specific mutation in the HBB gene.[6][31]

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Molecular pathogenesis of Hemoglobin C.





Click to download full resolution via product page

Caption: Newborn screening workflow for Hemoglobin C trait.





Click to download full resolution via product page

Caption: Genetic inheritance pattern for Hemoglobin C trait.

### References

- 1. Hemoglobin C Wikipedia [en.wikipedia.org]
- 2. Hemoglobin Wikipedia [en.wikipedia.org]
- 3. Hemoglobin C Disease StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hemoglobin C | Rupa Health [rupahealth.com]
- 5. orpha.net [orpha.net]
- 6. sps2019test-dhhs.ne.gov [sps2019test-dhhs.ne.gov]
- 7. health.state.mn.us [health.state.mn.us]
- 8. The distribution of haemoglobin C and its prevalence in newborns in Africa PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemoglobin C Trait Together by St. Jude™ [together.stjude.org]
- 10. The distribution of haemoglobin C and its prevalence in newborns in Africa PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEWBORN SCREENING FOR HAEMOGLOBINOPATHIES Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. michigan.gov [michigan.gov]

### Methodological & Application





- 13. cdc.gov [cdc.gov]
- 14. canhaem.org [canhaem.org]
- 15. Neonatal Screening for Sickle Cell Disease [sickle.bwh.harvard.edu]
- 16. wadsworth.org [wadsworth.org]
- 17. Newborn Screening For Hemoglobinopathies | School of Medicine | University of Nevada, Reno [med.unr.edu]
- 18. Hemoglobinopathies by Isoelectric Focusing (IEF) | School of Medicine | University of Nevada, Reno [med.unr.edu]
- 19. Newborn Screening for Sickle Cell Disease and Other Hemoglobinopathies: A Short Review on Classical Laboratory Methods—Isoelectric Focusing, HPLC, and Capillary Electrophoresis PMC [pmc.ncbi.nlm.nih.gov]
- 20. Newborn Screening for Sickle Cell Disease and Other Hemoglobinopathies: A Short Review on Classical Laboratory Methods—Isoelectric Focusing, HPLC, and Capillary Electrophoresis [mdpi.com]
- 21. An Isoelectricfocusing Method to Detect Hewoglobin Variants in Newborn Blood Samples Including the β-Thalassemias | Scilit [scilit.com]
- 22. learnhaem.com [learnhaem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. google.com [google.com]
- 26. Capillary Electrophoresis of Hemoglobin | Semantic Scholar [semanticscholar.org]
- 27. Frequently Asked Questions about SCT in Newborn Screening Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 28. researchgate.net [researchgate.net]
- 29. HAEMOGLOBIN PATTERN ANALYSIS Prevention of Thalassaemias and Other Haemoglobin Disorders NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. Sickle cell disease Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes: Newborn Screening for Hemoglobin C Trait]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2562957#newborn-screening-for-hemoglobin-c-trait]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com